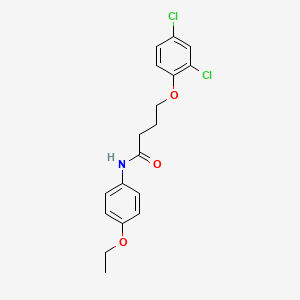

![molecular formula C15H24N2O3 B4584437 N-(仲丁基)-N'-[1-(2,5-二甲氧基苯基)乙基]脲](/img/structure/B4584437.png)

N-(仲丁基)-N'-[1-(2,5-二甲氧基苯基)乙基]脲

描述

Synthesis Analysis

Ureas and their derivatives are synthesized through a variety of methods. For compounds similar to N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, directed lithiation techniques are often employed, where lithiation occurs at specific positions to facilitate further reactions with electrophiles to yield substituted products (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, offering a route that achieves good yields without racemization under mild conditions (Thalluri, Manne, Dev, & Mandal, 2014).

Molecular Structure Analysis

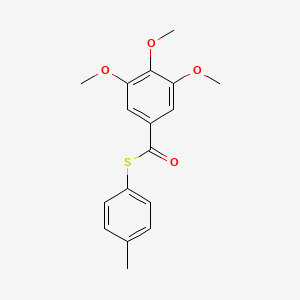

The molecular structure of urea derivatives often features planar aromatic systems with the urea moiety introducing sites for potential intramolecular and intermolecular hydrogen bonding. Studies have revealed that the 2,5-dimethoxyphenyl unit can be almost planar, with minimal deviation from planarity, indicating a rigid structure conducive to specific reactivity and interactions (Choi, Lee, Han, Kang, & Sung, 2010).

Chemical Reactions and Properties

Urea derivatives engage in a variety of chemical reactions, including α-ureidoalkylation, where specific functionalization of the urea nitrogen occurs. These reactions are pivotal for the synthesis of complex molecules with defined structural features (Gazieva, Lozhkin, Baranov, Nelyubina, Kravchenko, & Makhova, 2009).

Physical Properties Analysis

The physical properties of urea derivatives, such as heat capacities, have been measured to understand their stability and behavior under various temperature conditions. These properties are crucial for applications in material science and engineering (Ferloni & Gatta, 1995).

科学研究应用

有机合成和化学反应性

脲衍生物的定向锂化,例如N'-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲,突出了这些化合物在合成化学中生产高收率取代产物方面的效用。此类方法促进了复杂分子的生成,强调了脲衍生物在有机合成中的作用(Keith Smith、G. El‐Hiti和M. Alshammari,2013 年)N'-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基[2-(4-甲氧基苯基)乙基]氨基甲酸酯的定向锂化。

热力学研究

对脲衍生物的热力学性质的研究,包括它们的形成焓和热容,提供了对其稳定性和反应性的见解。此类研究对于了解脲衍生物在各种化学反应和应用中的能量方面至关重要(V. V. Simirsky、G. J. Kabo和M. Frenkel',1987 年)脲衍生物在结晶态中形成焓的可加性。

氢键和结构分析

对脲衍生的杂环的研究揭示了它们的氢键基序和结构动力学。这些知识对于设计具有特定性质的新材料和分子至关重要,例如增强的稳定性或定制的反应性(Laura J. McCormick 等,2013 年)使用 X 射线、中子和计算方法研究环状脲中氢键基序的空间影响。

先进材料应用

脲衍生物作为开发新材料的关键组成部分,例如太阳能电池中的脲掺杂 ZnO 薄膜。这些应用展示了衍生物在传统化学合成之外的多功能性,通过改进的电子传输层在提高光伏器件效率方面发挥着关键作用(王宗涛等,2018 年)脲掺杂 ZnO 薄膜作为高效率反相聚合物太阳能电池的电子传输层。

生物偶联机制

了解在水性介质中使用碳二亚胺形成酰胺的机制,涉及脲衍生物,是生物偶联技术的基础。这项研究对于开发生物偶联物至关重要,其应用范围从药物递送到着分子工程(N. Nakajima和Y. Ikada,1995 年)碳二亚胺在水性介质中形成酰胺的机制。

属性

IUPAC Name |

1-butan-2-yl-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-6-10(2)16-15(18)17-11(3)13-9-12(19-4)7-8-14(13)20-5/h7-11H,6H2,1-5H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIXPWBQHPMGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)NC(C)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butan-2-yl-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)

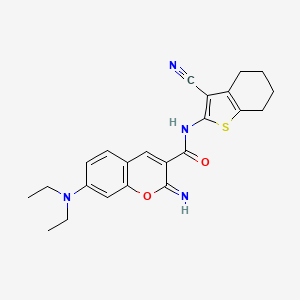

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584360.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)

![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)

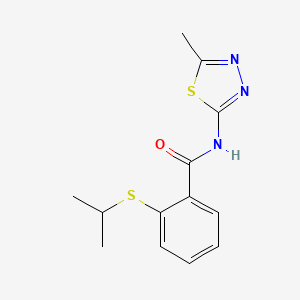

![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)

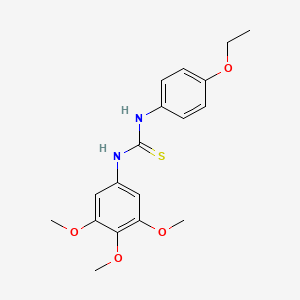

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)